4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
The compound 4-Nitrobenzyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a carbapenem-class β-lactam antibiotic intermediate. Its structure features:
- A bicyclic β-lactam core with a 4-methyl substituent and a (1R)-1-hydroxyethyl side chain at position 6, critical for β-lactamase resistance .
- A 4-nitrobenzyl (pNB) group at the carboxylate position, acting as a protecting group to stabilize the molecule during synthesis .
- A thioether-linked pyrrolidine moiety at position 3, modified with a 4-nitrobenzyloxycarbonyl (pNZ) group and a sulfamoylaminomethyl substituent, which distinguishes it from other carbapenems .
Properties
Molecular Formula |
C30H34N6O12S2 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-3-[1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46) |
InChI Key |
NFGMWAKGHQALBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selective formation of desired products. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The nitrobenzyl group can be reduced to an amine, while the hydroxyethyl group can undergo oxidation to form a carbonyl compound. Substitution reactions can occur at the sulfamoylaminomethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various protecting groups to ensure the stability of the intermediate products. Notably, the use of 4-nitrobenzyl as a protecting group has been shown to enhance the selectivity and yield during synthetic processes involving carbapenem antibiotics.
Example Synthesis Reaction
A general synthesis pathway can be outlined as follows:
- Starting Materials : Begin with commercially available precursors such as 4-nitrobenzyl alcohol.
- Formation of Key Intermediates : Employ coupling reactions to form key intermediates like (3S,5S)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidine.
- Final Coupling : Combine intermediates under controlled conditions to yield the target compound.
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of imipenem , a broad-spectrum antibiotic used for treating various bacterial infections. Its structural features contribute to the stability and efficacy of the final drug product, making it a critical component in pharmaceutical formulations .
Synthetic Biology
Recent studies have explored its application in constructing reduction-responsive oligonucleotides. The incorporation of a 4-nitrobenzyl moiety allows for controlled release mechanisms in therapeutic applications, particularly in gene delivery systems . The reduction-responsive nature enables targeted drug release in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.
Chemical Biology
The compound has been utilized in the development of molecular tools that can interact with biomolecules containing phosphate groups, facilitating advancements in chemical biology and synthetic biology . This interaction is pivotal for designing new therapeutic strategies that leverage oligonucleotide-based technologies.
Case Study 1: Imipenem Synthesis
In a study focusing on the synthesis of imipenem, researchers utilized the compound as an intermediate, demonstrating its effectiveness in achieving high yields while maintaining stereochemical integrity throughout the reaction sequence . This study highlights the compound's role in streamlining antibiotic production processes.
Case Study 2: Oligonucleotide Modifications
Another research effort investigated the modification of oligonucleotides using diazo compounds bearing a 4-nitrobenzyl moiety. The results indicated significant improvements in reaction efficiency and product stability, showcasing the potential for this compound to enhance oligonucleotide-based therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo photolysis, releasing reactive intermediates that can modify biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions with target proteins. The sulfamoylaminomethyl group can act as a pharmacophore, binding to enzymes and receptors to exert its effects. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The pNZ group enables selective enzymatic deprotection using nitroreductases (e.g., CNR), offering a "greener" alternative to chemical methods .
Protecting Group Strategies
Key Insight : The dual pNB/pNZ protection in the target compound allows sequential deprotection, minimizing side reactions. Enzymatic removal via CNR (demonstrated for pNB esters in ) could streamline synthesis compared to traditional hydrogenation.
Biological Activity
The compound 4-Nitrobenzyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant implications in medicinal chemistry, particularly in the synthesis of antibiotics such as Meropenem. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 734.75 g/mol. The structural complexity includes multiple functional groups such as nitro, hydroxy, and sulfamoyl moieties which suggest diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 734.75 g/mol |
| Key Functional Groups | Nitro, Hydroxy, Sulfamoyl |
The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structural features enable it to act on multiple pathways:
- Antibiotic Activity : As a precursor in the synthesis of Meropenem, it exhibits broad-spectrum antibacterial properties by inhibiting bacterial cell wall synthesis.
- Enzyme Inhibition : The presence of sulfamoyl groups suggests potential inhibition of enzymes involved in folate synthesis, similar to sulfonamide antibiotics.
- Receptor Interaction : Its azabicyclo structure may allow for interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Research Findings
Recent studies have explored the biological activity of related compounds within the azabicyclo family, revealing insights into their pharmacological profiles:
- A study highlighted that azabicyclo compounds show significant affinity for nicotinic acetylcholine receptors, which are crucial in neuropharmacology .
- Another investigation focused on the synthesis and evaluation of bicyclic compounds for their agonist activity at κ-opioid receptors, indicating potential analgesic effects.
Case Study 1: Synthesis and Biological Evaluation
A recent publication detailed the synthesis of a related azabicyclo compound and its evaluation as a KOR agonist. The compound demonstrated promising analgesic properties in animal models, suggesting that modifications to the bicyclic framework can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of azabicyclo compounds indicated that variations in substituents significantly affect their binding affinity and selectivity towards biological targets. For instance, modifications to the nitro group were shown to alter antibacterial efficacy dramatically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
